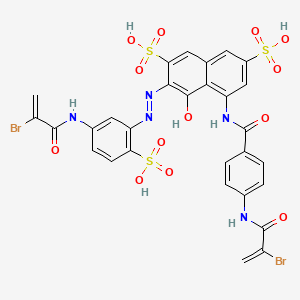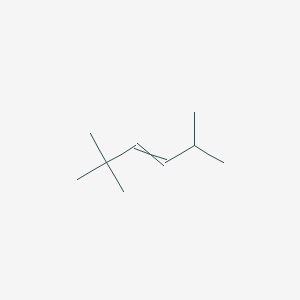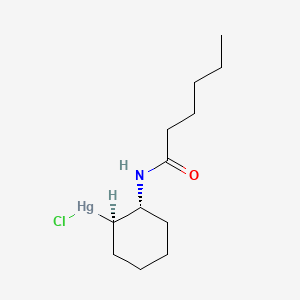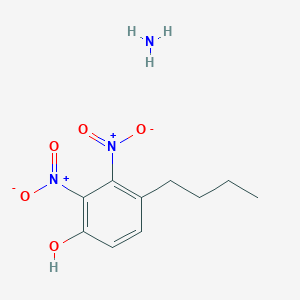
4-Butyl-2,3-dinitrophenol--ammonia (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is a chemical compound that belongs to the dinitrophenol family. This compound is known for its applications in various fields, including agriculture, industry, and scientific research. It is a crystalline solid that is not readily soluble in water and has a distinctive orange color .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3-dinitrophenol–ammonia (1/1) typically involves the nitration of butylphenol. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the careful addition of butylphenol to the nitrating mixture, followed by controlled temperature conditions to ensure the formation of the dinitrophenol derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification methods to obtain the desired compound .
化学反应分析
Types of Reactions
4-Butyl-2,3-dinitrophenol–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Butyl-2,3-dinitrophenol–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a polymerization inhibitor.
Biology: Studied for its effects on cellular respiration and metabolic processes.
Medicine: Investigated for its potential use in drug development and as a metabolic stimulant.
Industry: Utilized as a herbicide and insecticide, although its use is restricted in many countries due to its toxicity
作用机制
The compound exerts its effects by acting as a protonophore, which means it can transport protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, leading to the collapse of the proton motive force. As a result, the production of ATP is inhibited, affecting cellular energy metabolism .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol compound with similar protonophore activity.
Dinoseb: A closely related compound used as a herbicide and polymerization inhibitor
Uniqueness
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is unique due to its specific butyl substitution, which affects its solubility, reactivity, and biological activity compared to other dinitrophenol derivatives .
属性
CAS 编号 |
71750-45-3 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
azane;4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15;/h5-6,13H,2-4H2,1H3;1H3 |
InChI 键 |
MWNQUIQHHIGXNF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-].N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
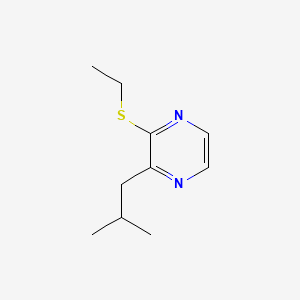
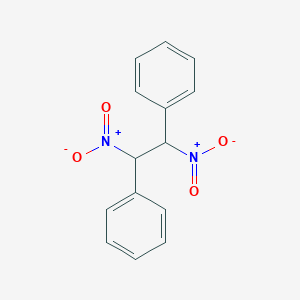
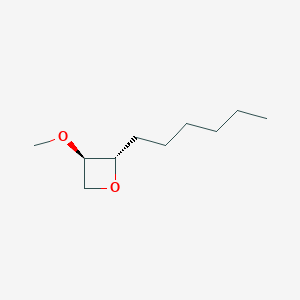
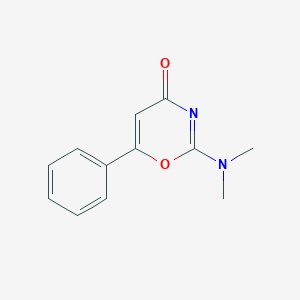
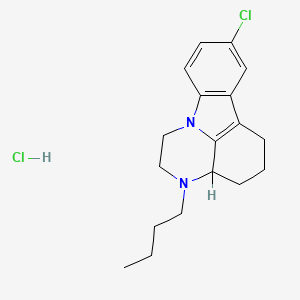
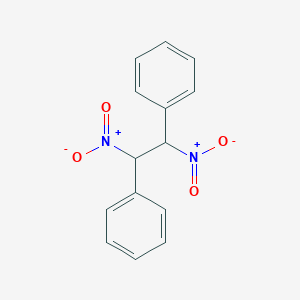
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)
![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
